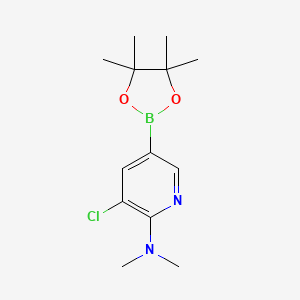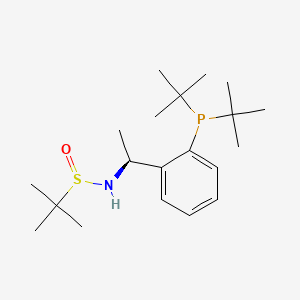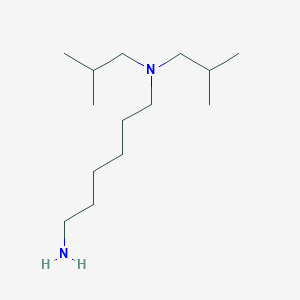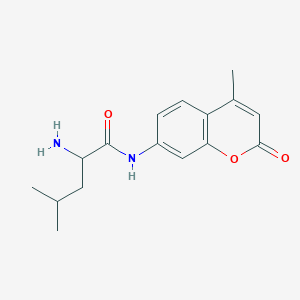
H-Leu-MCA (free base)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It serves as a fluorogenic substrate for leucine aminopeptidase, an enzyme that catalyzes the hydrolysis of amino acid residues from the N-terminus of proteins and peptides . This compound is particularly valuable in enzymatic assays due to its ability to produce a fluorescent signal upon enzymatic cleavage, making it a useful tool for studying enzyme activity and kinetics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-MCA (free base) typically involves the coupling of L-leucine with 7-amino-4-methylcoumarin. The process begins with the protection of the amino group of L-leucine, followed by the activation of the carboxyl group to facilitate coupling with 7-amino-4-methylcoumarin . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. After the coupling reaction, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of H-Leu-MCA (free base) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions
H-Leu-MCA (free base) primarily undergoes hydrolysis reactions catalyzed by leucine aminopeptidase. This hydrolysis results in the cleavage of the amide bond, releasing 7-amino-4-methylcoumarin, which exhibits strong fluorescence .
Common Reagents and Conditions
The hydrolysis reaction typically requires a buffer solution with a pH range of 7.0 to 7.5, along with the presence of leucine aminopeptidase. Common reagents used in these reactions include sodium phosphate buffer, dithiothreitol (DTT), and sodium azide .
Major Products
The major product formed from the hydrolysis of H-Leu-MCA (free base) is 7-amino-4-methylcoumarin, which is highly fluorescent and can be easily detected using fluorescence spectroscopy .
科学研究应用
H-Leu-MCA (free base) has a wide range of applications in scientific research:
作用机制
H-Leu-MCA (free base) exerts its effects through its role as a substrate for leucine aminopeptidase. The enzyme catalyzes the hydrolysis of the amide bond in H-Leu-MCA, resulting in the release of 7-amino-4-methylcoumarin. This reaction produces a fluorescent signal that can be measured to determine enzyme activity . The molecular target of H-Leu-MCA is the active site of leucine aminopeptidase, where the substrate binds and undergoes enzymatic cleavage .
相似化合物的比较
H-Leu-MCA (free base) is similar to other fluorogenic substrates used in enzymatic assays, such as L-leucine-7-amido-4-methylcoumarin hydrochloride and Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide . H-Leu-MCA (free base) is unique in its specific application for leucine aminopeptidase assays, providing a highly sensitive and specific method for detecting enzyme activity .
List of Similar Compounds
- L-leucine-7-amido-4-methylcoumarin hydrochloride
- Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide
- L-leucine-7-amido-4-methylcoumarin hydrate
属性
IUPAC Name |
2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAAIHRZANUVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13657301.png)
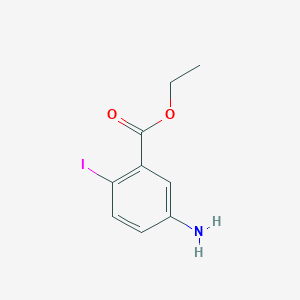
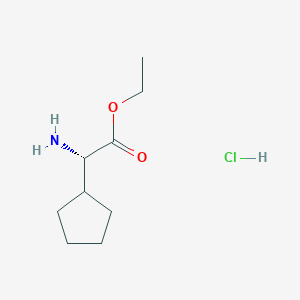
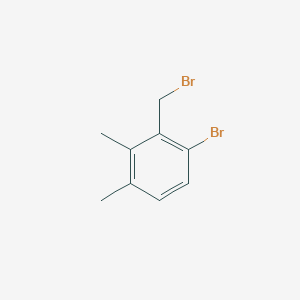
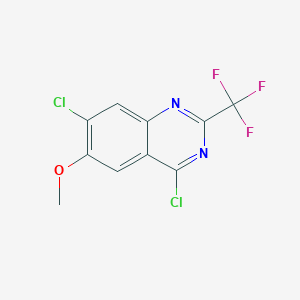

![7-Iodoimidazo[1,5-a]pyridine](/img/structure/B13657344.png)
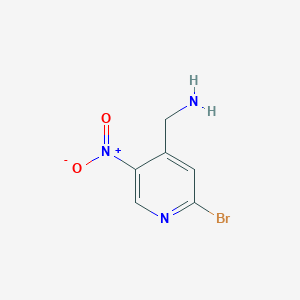
![benzyl (2S)-3-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate](/img/structure/B13657358.png)
